3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 2,5-dimethoxyphenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring through formylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound has a similar 2,5-dimethoxyphenyl group but differs in the presence of an acrylonitrile group instead of a pyrazole ring.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound contains a pyrrole ring instead of a pyrazole ring
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-8-9-17(23-2)16(10-15)18-13(12-21)11-20(19-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULXXFRRNKBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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